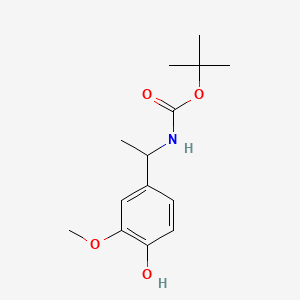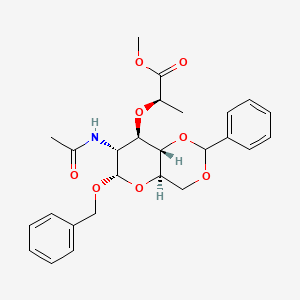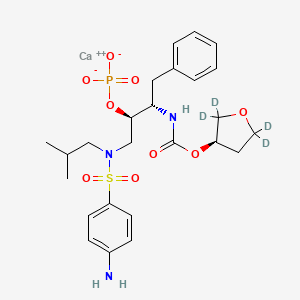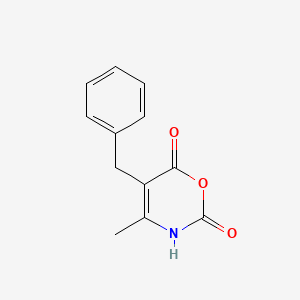![molecular formula C17H26N2O4 B13848879 Bicyclo [6.1.0] nonyne-lysine](/img/structure/B13848879.png)
Bicyclo [6.1.0] nonyne-lysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo [6.1.0] nonyne-lysine is a compound that combines the strained alkyne bicyclo [6.1.0] nonyne with the amino acid lysine. This compound is notable for its use in bioorthogonal chemistry, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These reactions are highly selective and occur without the need for a catalyst, making them ideal for applications in biological systems.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo [6.1.0] nonyne-lysine typically involves the conjugation of bicyclo [6.1.0] nonyne to lysine. One common method is to start with bicyclo [6.1.0] non-4-yn-9-ylmethanol (BCN alcohol) and convert it to an activated ester, which can then react with the amine group of lysine to form the desired compound . The reaction is usually carried out under mild conditions to preserve the integrity of the lysine moiety.
Industrial Production Methods
. This method ensures high purity and yield, which are essential for industrial applications.
化学反应分析
Types of Reactions
Bicyclo [6.1.0] nonyne-lysine primarily undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This type of reaction is highly selective and efficient, making it suitable for bioorthogonal applications .
Common Reagents and Conditions
The SPAAC reaction typically involves the use of azide-functionalized reagents under aqueous conditions. The reaction proceeds rapidly at room temperature without the need for a catalyst .
Major Products
The major product of the SPAAC reaction involving this compound is a triazole-linked conjugate. This product is highly stable and can be used for various applications in chemical biology .
科学研究应用
Bicyclo [6.1.0] nonyne-lysine has a wide range of applications in scientific research:
作用机制
The primary mechanism of action for bicyclo [6.1.0] nonyne-lysine involves its participation in SPAAC reactions. The strained alkyne group in bicyclo [6.1.0] nonyne reacts with azide groups to form stable triazole linkages. This reaction is highly selective and occurs without interfering with other biological molecules, making it ideal for bioorthogonal applications .
相似化合物的比较
Similar Compounds
Dibenzoazacyclooctyne (DBCO): Another strained alkyne used in SPAAC reactions.
Tetrazine-containing amino acids: Used in inverse electron-demand Diels-Alder reactions.
Uniqueness
Bicyclo [6.1.0] nonyne-lysine is unique due to its high reactivity and selectivity in SPAAC reactions. Unlike DBCO, it has lower lipophilicity, which reduces non-specific binding to biomolecules . Additionally, its stability and ease of functionalization make it a preferred choice for various bioorthogonal applications .
属性
分子式 |
C17H26N2O4 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC 名称 |
2-amino-6-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C17H26N2O4/c18-15(16(20)21)9-5-6-10-19-17(22)23-11-14-12-7-3-1-2-4-8-13(12)14/h12-15H,3-11,18H2,(H,19,22)(H,20,21)/t12-,13+,14?,15? |
InChI 键 |
QLDVOCPEKYLEOT-DGKWVBSXSA-N |
手性 SMILES |
C1C[C@@H]2[C@@H](C2COC(=O)NCCCCC(C(=O)O)N)CCC#C1 |
规范 SMILES |
C1CC2C(C2COC(=O)NCCCCC(C(=O)O)N)CCC#C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,4S)-2-(Tert-butyl)-3-(ethoxycarbonyl)-4-(indol-3-YL-methyl]-4-methyl-1,3-oxazolidin-5-one](/img/structure/B13848802.png)
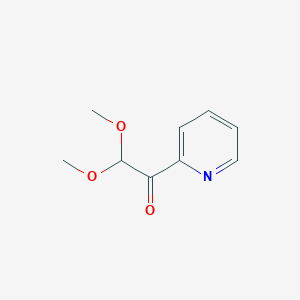
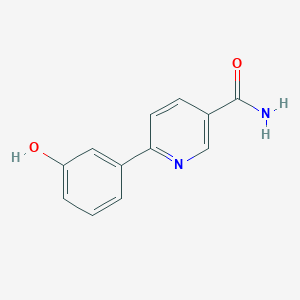
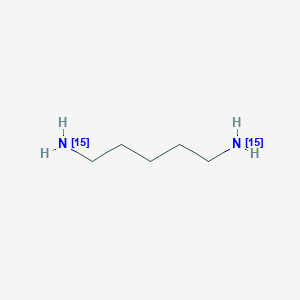
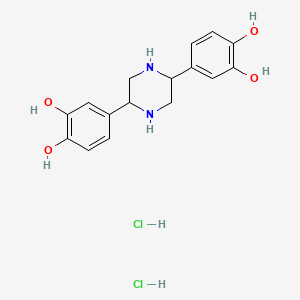
![2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one Hydrochloride](/img/structure/B13848836.png)
![2-Butan-2-yl-4-[4-[4-[4-[[2-(chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B13848838.png)
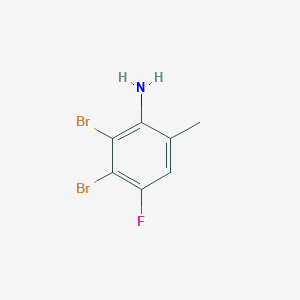
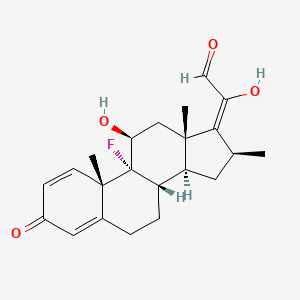
![3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl Isobutyl Ether Dihydrochloride](/img/structure/B13848864.png)
